molecular formula C15H13F3N2O2S B2604612 4-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380072-03-5

4-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2604612
CAS No.: 2380072-03-5
M. Wt: 342.34
InChI Key: OQTWIMRFQMRRIJ-UHFFFAOYSA-N
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Description

4-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The azetidine ring can be formed through cyclization reactions involving appropriate precursors. The final step involves coupling these components under specific conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form different nitrogen-containing compounds.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature thiophene, azetidine, or pyridine rings. Examples include:

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-9-4-12(23-8-9)14(21)20-6-11(7-20)22-10-2-3-19-13(5-10)15(16,17)18/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTWIMRFQMRRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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